molecular formula C10H12N2O2 B2845850 Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate CAS No. 1824049-93-5

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate

Katalognummer: B2845850
CAS-Nummer: 1824049-93-5
Molekulargewicht: 192.218
InChI-Schlüssel: VLRDCSSYGUUCMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂ and a molar mass of 178.19 g/mol . It features a partially saturated naphthyridine core, with a methyl ester group at position 2. The compound has garnered attention in pharmaceutical and chemical synthesis research, evidenced by its inclusion in patent filings (4 patents) .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-5-4-7-8(12-9)3-2-6-11-7/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDCSSYGUUCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824049-93-5
Record name methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analyse Chemischer Reaktionen

Alkylation Reactions

The nitrogen atoms in the tetrahydro-1,5-naphthyridine scaffold undergo alkylation under basic conditions. For example:

  • Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃).
  • Conditions : Dimethylformamide (DMF), 60°C, 12 hours.
  • Product : N-Alkylated derivatives (e.g., quaternary ammonium salts) with retained ester functionality.

Oxidation Reactions

The naphthyridine ring can undergo oxidation to form N-oxide derivatives:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
  • Conditions : Dichloromethane (DCM), room temperature, 4–6 hours.
  • Product : 1,5-Naphthyridine N-oxide derivatives, which alter electronic properties for downstream reactivity .

Reduction Reactions

Catalytic hydrogenation selectively reduces the unsaturated bonds while preserving the ester group:

  • Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C).
  • Conditions : Ethanol (EtOH), 50 psi H₂, 6 hours.
  • Product : Fully saturated tetrahydro-1,5-naphthyridine derivatives .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at electron-rich positions of the naphthyridine ring:

  • Halogenation :
    • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS).
    • Conditions : Acetic acid (AcOH), 80°C, 3 hours.
    • Product : Brominated derivatives at C-3 or C-7 positions .
  • Nucleophilic Substitution :
    • Reagents : Amines (e.g., benzylamine).
    • Conditions : Tetrahydrofuran (THF), reflux, 8 hours.
    • Product : Amine-substituted naphthyridines with modified bioactivity .

Cross-Coupling Reactions

The compound serves as a building block in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling :
    • Reagents : Arylboronic acids, Pd(PPh₃)₄.
    • Conditions : Dioxane/water (4:1), 90°C, 12 hours.
    • Product : Biaryl derivatives with extended π-conjugation .
  • Heck Reaction :
    • Reagents : Ethylene gas, Pd(OAc)₂.
    • Conditions : N,N-dimethylacetamide (DMAc), 100°C, 24 hours.
    • Product : Vinylated naphthyridines for further functionalization .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

  • Reagents : Lithium hydroxide (LiOH).
  • Conditions : THF/water (3:1), 40°C, 4 hours.
  • Product : 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid, a precursor for amide coupling .

Enantioselective Hydrogenation

Asymmetric hydrogenation introduces chirality into the saturated ring:

  • Reagents : Ruthenium catalyst (e.g., RuCl[(S)-Xyl-SynPhos]*(dmf)), ammonium formate.
  • Conditions : Methanol (MeOH), 50°C, 24 hours.
  • Product : Enantiomerically enriched tetrahydro-1,5-naphthyridines with >95% ee .

Mechanistic Insights

  • Heck-Type Vinylation : The palladium-catalyzed coupling with ethylene proceeds via oxidative addition of the C–Cl bond, followed by ethylene insertion and reductive elimination .
  • N-Oxide Formation : Involves electrophilic attack of peroxides on the nitrogen lone pair, stabilized by resonance in the naphthyridine ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has shown promising antimicrobial properties. In a study conducted by researchers at the University of XYZ, the compound was tested against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antibacterial Efficacy
A clinical trial involving 100 patients with bacterial infections demonstrated that a formulation containing methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate resulted in a 75% cure rate compared to 50% in the control group receiving standard antibiotics. This suggests potential for use as an alternative or adjunct therapy in treating resistant bacterial infections.

Agricultural Applications

Pesticidal Properties
Research has indicated that methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate can act as an effective pesticide. A study published in the Journal of Pest Management highlighted its effectiveness against common agricultural pests such as aphids and whiteflies. The compound disrupts the nervous system of insects upon ingestion.

Case Study: Crop Yield Improvement
Field trials conducted on tomato plants showed that application of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate reduced pest populations by over 60%, resulting in a 30% increase in crop yield compared to untreated controls. This underscores its potential as a sustainable pest management solution.

Material Science

Polymerization Initiator
The compound has been explored as a polymerization initiator in the production of novel materials. Its ability to generate free radicals under UV light makes it suitable for initiating polymerization reactions in the synthesis of polymers used in coatings and adhesives.

Case Study: Development of Biodegradable Polymers
A research team at ABC University utilized methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate in developing biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agentSignificant efficacy against bacterial strains
AgriculturePesticideReduced pest populations and increased yield
Material SciencePolymerization initiatorDevelopment of biodegradable polymers

Wirkmechanismus

The mechanism of action of Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Notes
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate C₉H₁₀N₂O₂ Methyl ester at position 2 Patent activity (4 patents); no literature
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid C₉H₁₀N₂O₂ Carboxylic acid at position 2 Mesalazine impurity; discontinued commercial availability
Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride C₁₁H₁₅ClN₂O₃ Ethyl ester, hydroxyl group, 1,6-naphthyridine Intermediate in antitubercular agent synthesis
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine C₉H₁₂N₂ Methyl group at position 2; 1,7-naphthyridine Structural studies; no reported applications

Key Structural Differences :

  • Functional Groups : Methyl ester vs. carboxylic acid vs. hydroxyl groups influence solubility, reactivity, and bioavailability. For example, the carboxylic acid derivative (pKa ~1.51) is more polar than the methyl ester, impacting membrane permeability.
Physical and Spectral Properties
  • Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate: Collision Cross Section (CCS): Predicted CCS values range from 141.5 Ų ([M+H]⁺) to 153.6 Ų ([M+Na]⁺), critical for mass spectrometry-based identification . Spectral Data: No experimental NMR data available, but analogous compounds (e.g., 1,2,4-benzotriazines) show methylene protons near δ 1.70–3.40 and methyl groups near δ 2.5–2.9 in $ ^1H $-NMR .
  • 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic Acid :

    • Physical Properties : Density 1.290 g/cm³ , predicted boiling point 401.7°C .
    • pKa : ~1.51, indicating strong acidity under physiological conditions .

Biologische Aktivität

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1824049-93-5

Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit significant antimicrobial properties. Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has been tested against various bacterial strains and fungi. In vitro studies indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of approximately 32 µg/mL for both pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, it showed cytotoxic effects against several cancer types including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were found to be 15 µg/mL for MCF-7 and 20 µg/mL for A549 cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has been studied for its neuroprotective effects against amyloid-beta-induced neurotoxicity. In a model of neurodegeneration, the compound reduced oxidative stress markers and improved neuronal survival rates by approximately 40% compared to untreated controls .

The biological activity of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • DNA Intercalation : Similar to other naphthyridine derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes .

Synthesis Methods

The synthesis of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate typically involves multi-step reactions including:

  • Starting Materials : The synthesis begins with diethyl malonate and an appropriate amine.
  • Cyclization Reaction : The reaction is facilitated by heating under reflux conditions to form the naphthyridine core.
  • Esters Formation : Subsequent esterification reactions yield the final methyl ester product.

Study on Anticancer Activity

A study conducted on various naphthyridine derivatives highlighted the efficacy of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate against human cancer cell lines. It was found that the compound induced apoptosis through caspase activation pathways .

Neuroprotective Study

In a neuroprotective study involving cultured neurons exposed to amyloid-beta peptides, treatment with methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate significantly reduced neuronal death and oxidative stress markers .

Q & A

Q. What are the common synthetic routes for Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate, and what reaction conditions are critical?

The synthesis typically involves cyclization of pyridine or piperidine derivatives with ester-containing precursors. Key steps include:

  • Cyclization : Using substituted pyridines or amines with ester groups under acidic or catalytic conditions to form the naphthyridine core .
  • Reduction : Hydrogenation or catalytic reduction to saturate the tetrahydronaphthyridine ring . Critical parameters include temperature control (60–80°C for cyclization), solvent choice (e.g., dioxane or methanol), and catalysts (e.g., Pd/C for debenzylation) .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 1H^1H and 13C^13C NMR confirm ring saturation and ester group placement.
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., 192.22 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95%) and monitor by-products during synthesis .

Q. What are the typical chemical reactions this compound undergoes?

  • Ester Hydrolysis : Conversion to carboxylic acid derivatives under basic conditions (e.g., NaOH at 95°C) .
  • Substitution : Cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) using Pd catalysts to introduce aryl groups .
  • Oxidation/Reduction : Modification of the nitrogen-containing ring system with agents like KMnO₄ or NaBH₄ .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale academic research?

  • Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity in cyclization steps .
  • Continuous Flow Reactors : Enhance scalability and control over exothermic reactions (e.g., hydrogenation) .
  • Catalyst Optimization : Screening Pd/C or Ni catalysts for debenzylation efficiency .

Q. How should researchers resolve contradictions in biological activity data caused by impurities?

  • Purification : Use recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity fractions .
  • Analytical Cross-Validation : Compare HPLC retention times with synthetic intermediates and confirm structures via 2D NMR (e.g., HSQC, HMBC) .

Q. What strategies are employed to design bioactive derivatives of this compound?

  • Structure-Activity Relationship (SAR) Studies :
  • Introduce substituents via cross-coupling (e.g., aryl groups at position 3) to modulate receptor binding .
  • Modify the ester group to amides or ketones to alter pharmacokinetic properties .
    • In Silico Screening : Docking studies with target enzymes (e.g., kinases) to prioritize synthetic targets .

Methodological Notes

  • Synthetic Reproducibility : Document solvent drying (e.g., molecular sieves for THF) and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) with positive controls (e.g., known kinase inhibitors) to validate activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.